![molecular formula C29H46O3 B14264002 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal CAS No. 189124-21-8](/img/structure/B14264002.png)
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is an organic compound characterized by the presence of a phenyl ring substituted with two decyloxy groups and a prop-2-ynal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide to introduce the decyloxy groups. This is followed by a Sonogashira coupling reaction with propargyl bromide to form the prop-2-ynal moiety. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The decyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynoic acid
Reduction: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynol
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives
Scientific Research Applications
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the prop-2-ynal moiety allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- (2E)-3-[3,4-bis(decyloxy)phenyl]-1-(4-tert-butylphenyl)prop-2-ene-1-thione
Uniqueness
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is unique due to the presence of both decyloxy groups and the prop-2-ynal moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these features. The compound’s ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
189124-21-8 |
|---|---|
Molecular Formula |
C29H46O3 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
3-(3,4-didecoxyphenyl)prop-2-ynal |
InChI |
InChI=1S/C29H46O3/c1-3-5-7-9-11-13-15-17-24-31-28-22-21-27(20-19-23-30)26-29(28)32-25-18-16-14-12-10-8-6-4-2/h21-23,26H,3-18,24-25H2,1-2H3 |
InChI Key |
FXZAZADMPKWTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C#CC=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


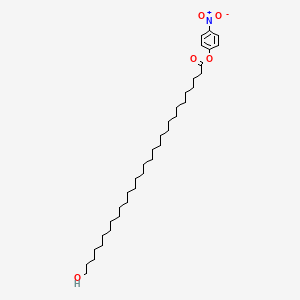
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
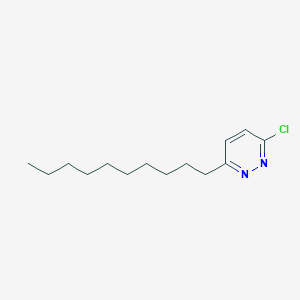
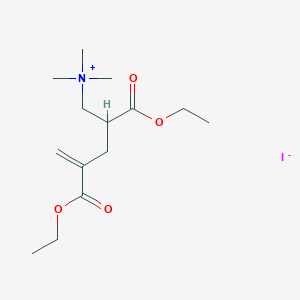

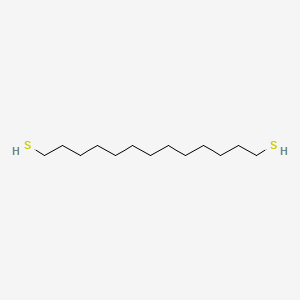
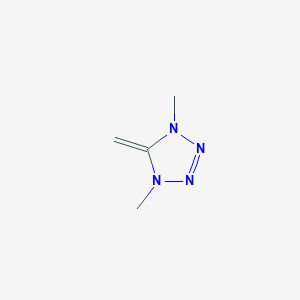

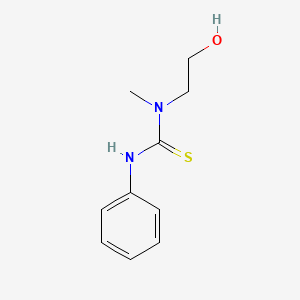

![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
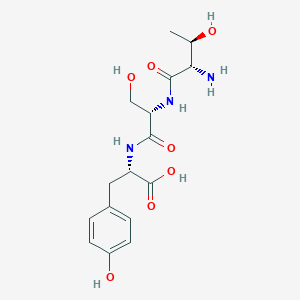

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
